molecular formula C17H18N2O4 B2519621 ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate CAS No. 303146-54-5

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate

Cat. No. B2519621
M. Wt: 314.341
InChI Key: ONBGZROIRVECGC-QPJJXVBHSA-N
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Description

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate is a chemical compound derived from pyridazine, which is a heterocyclic organic compound. It is related to various compounds that have been synthesized and studied for their potential applications in different fields, such as corrosion inhibition, anti-juvenile hormone activity, and antitumor activity. The compound is characterized by the presence of a pyridazinone core, a methoxystyryl group, and an ethyl acetate moiety.

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves various organic reactions. For instance, a new pyridazinone derivative was synthesized and characterized by FT-IR, 1H- and 13C-NMR, and ESI-MS, with its (E)-configuration confirmed by single-crystal X-ray diffraction . Another synthesis involved the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by a reduction process . These methods demonstrate the versatility of synthetic approaches in creating pyridazinone-based compounds.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, B3LYP/6-31G* calculations revealed two stable conformers of a synthesized pyridazinone derivative, with the structure of one conformer in agreement with the experimental data obtained from X-ray diffraction . Such analyses are crucial for understanding the stability and reactivity of these compounds.

Chemical Reactions Analysis

Pyridazinone derivatives can participate in various chemical reactions. The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions highlight the reactivity of the pyridazinone core and its ability to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the corrosion inhibition efficiency of a related compound on mild steel in hydrochloric acid solution was found to increase with concentration, reaching a maximum value of 83.1% at a specific molarity . The compound acted as a mixed inhibitor with a predominance in the cathodic domain, and its adsorption and activation parameters were determined . These properties are significant for practical applications in corrosion prevention.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis, Crystal Structure, Spectroscopic Studies, NBO, AIM, and SQMFF Calculations of New Pyridazinone Derivative This study details the synthesis and characterization of a new pyridazinone derivative, (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, using various spectroscopic techniques and theoretical calculations. The structural stability, vibrational frequencies, and reactivity of the compound are explored, alongside a comparison of experimental and theoretical spectral data. The intermolecular interactions within the crystal structure are examined using Hirshfeld surface analysis and two-dimensional fingerprint plots (Kalai et al., 2021).

Chemical Synthesis Techniques

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives and Some of their Reactions This paper discusses the preparation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The paper describes the reactions and the structures of the newly synthesized compounds, confirmed by elemental analysis and spectroscopic data (Mohamed, 2014).

Convenient MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans and Their Further Transformation This study presents the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction promoted by ammonium acetate. The paper discusses the efficiency of the reaction, the effect of ammonium acetate and solvent, and the transformation of resultant products into other significant compounds for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Antioxidant and Anti-inflammatory Properties

Antioxidant Phenolic Compounds from Walnut Kernels (Juglans regia L.) The study isolates and identifies significant antioxidant phenolic compounds from Juglans regia kernels using a fractionation and purification process. The paper evaluates the DPPH scavenging activities of the isolated compounds and suggests that these activities may be influenced by the number of hydroxyls in their aromatic rings (Zhang et al., 2009).

Highly Oxygenated Antioxidative 2H-Chromen Derivative from the Red Seaweed Gracilaria Opuntia with Pro-Inflammatory Cyclooxygenase and Lipoxygenase Inhibitory Properties This research explores a highly oxygenated antioxidative 2H-chromen derivative isolated from the red seaweed Gracilaria opuntia. The compound exhibits significant pro-inflammatory cyclooxygenase and 5-lipoxygenase inhibitory activities, indicating potential for anti-inflammatory applications. The antioxidative activity is also compared to that of synthetic antioxidants and found to be significantly great (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-17(21)12-19-16(20)11-8-14(18-19)7-4-13-5-9-15(22-2)10-6-13/h4-11H,3,12H2,1-2H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBGZROIRVECGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate

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